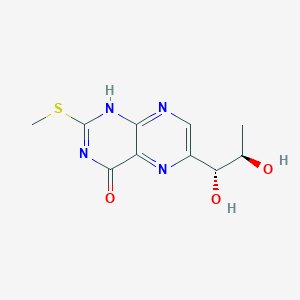

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine

Description

Properties

IUPAC Name |

6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c1-4(15)7(16)5-3-11-8-6(12-5)9(17)14-10(13-8)18-2/h3-4,7,15-16H,1-2H3,(H,11,13,14,17)/t4-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMPVLRJGFJVIO-FBCQKBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis from β-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

The primary synthetic route, as detailed in US4371514A and CA1150243A, begins with β-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine (I). This precursor is dissolved in 0.5 M aqueous potassium hydroxide, followed by catalytic hydrogenation using 5% palladium-carbon under normal atmospheric pressure at room temperature. The reduction continues until stoichiometric hydrogen consumption, yielding 4,5-diamino-6-hydroxy-2-methylthiopyrimidine (III) as colorless needles after acidification to pH 3–4 with formic acid.

Subsequent condensation with 5-deoxy-L-arabinose phenylhydrazone occurs in methanol under nitrogen at 25°C for 90 minutes, followed by reflux for 30 minutes. The reaction mixture is then oxidized with potassium hexacyanoferrate(III) and potassium iodide under oxygen at pH 3–4 for 20 hours. This step introduces the L-erythro-1,2-dihydroxypropyl side chain, critical for the compound’s stereochemical configuration.

Purification and Crystallization

Post-synthesis purification employs Florisil column chromatography. The crude product is dissolved in water and passed through a Florisil column (5 × 60 cm), eluted with water to remove non-fluorescent impurities. Two fluorescent fractions are collected, with the main fraction concentrated and re-chromatographed for enhanced purity. Final crystallization from hot methanol or aqueous ethanol yields colorless needles with a decomposition temperature exceeding 210°C.

Optimization of Reaction Conditions

Catalytic Hydrogenation Parameters

The hydrogenation step requires precise control:

-

Temperature : Room temperature (25°C).

Deviations in catalyst loading or temperature risk incomplete reduction, leading to byproducts such as unreacted nitrosopyrimidine derivatives.

Oxidation and Stereochemical Control

The oxidation step using potassium hexacyanoferrate(III) and potassium iodide is conducted under oxygen to ensure regioselective formation of the L-erythro configuration. Maintaining pH 3–4 is critical; lower pH values promote side reactions, while higher pH destabilizes intermediates.

Physicochemical Characterization

Structural Confirmation

Solubility and Stability

-

Storage : Stable at -20°C in anhydrous form; aqueous solutions degrade within weeks at room temperature.

Comparative Analysis of Synthetic Methods

Challenges and Limitations

-

Stereochemical Purity : Achieving the L-erythro configuration requires strict control of reaction pH and temperature. Minor deviations yield D-threo byproducts, detectable via HPLC.

-

Scale-Up Issues : Column chromatography becomes inefficient at industrial scales, necessitating alternative purification methods like recrystallization or membrane filtration .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced pteridine derivatives.

Substitution: Formation of substituted pteridine derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Radioimmunoassay (RIA)

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine is utilized as a reagent in radioimmunoassays. This technique is essential for measuring concentrations of antigens (such as hormones) in biological samples. The specificity and sensitivity of this compound make it a valuable tool in clinical diagnostics and research settings .

2. Biochemical Studies

This compound has been studied for its role in various biochemical pathways involving pteridines, which are crucial for several biological processes. Research has demonstrated its potential in synthesizing derivatives that exhibit biological activity, including antimicrobial and antitumor properties .

3. Pharmacological Research

In pharmacological studies, this compound has shown promise as a lead compound for drug development. Its structural features allow for modifications that can enhance therapeutic efficacy against specific diseases, including cancer and infectious diseases .

Data Table: Applications Overview

Case Studies

Case Study 1: Radioimmunoassay Development

In a study published in the Journal of Biological Chemistry, researchers employed this compound to develop a sensitive RIA method for measuring folate levels in serum. The study demonstrated that this compound could significantly enhance the accuracy of folate detection compared to traditional methods .

Case Study 2: Antimicrobial Activity

A research article examined the antimicrobial properties of synthesized derivatives of this compound. The findings indicated that certain modifications led to increased activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism by which 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine and related pteridine derivatives are critical to their biological roles and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Solubility and Reactivity: The methylthio group in the target compound enhances stability compared to hydroxyl or amino groups in analogs like BH₄ or 4-Amino-L-biopterin. BH₄’s tetrahydropterin core enables redox activity, critical for its role in enzymatic electron transfer (e.g., NOS catalysis) . In contrast, the target compound’s fully conjugated pteridine ring lacks this redox flexibility.

Rhamnopterin, with its extended trihydroxybutyl chain, may exhibit distinct binding affinities in microbial systems compared to the dihydroxypropyl side chain of the target compound .

Physical and Commercial Profiles :

- The target compound’s high decomposition temperature (>210°C) contrasts with BH₄’s lower thermal stability, which requires storage at -20°C to prevent oxidation .

- Commercial availability and pricing reflect specialized use cases. For example, Schircks Laboratories offers the target compound at a premium (e.g., $72,437 USD/g), whereas BH₄ analogs are more widely available due to their therapeutic relevance .

Biological Activity

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine is a pteridine derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing nitric oxide (NO) bioactivity and influencing various enzymatic processes.

- Molecular Formula : C10H12N4O3S

- Molecular Weight : 268.29 g/mol

- IUPAC Name : 6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-3H-pteridin-4-one

The biological activity of this compound primarily involves its interaction with nitric oxide synthase (NOS), where it acts as a cofactor in the synthesis of NO. The compound enhances the bioavailability of tetrahydrobiopterin (BH4), which is critical for the proper functioning of NOS. By increasing BH4 levels, it promotes the production of NO, a vital signaling molecule involved in numerous physiological processes including vasodilation and neurotransmission .

1. Nitric Oxide Enhancement

Research indicates that this compound significantly enhances NO bioactivity. This is particularly relevant in cardiovascular health, where NO plays a crucial role in regulating blood flow and pressure.

2. Antioxidant Properties

The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in various pathological conditions where oxidative damage is a concern, including neurodegenerative diseases and inflammation .

3. Enzyme Modulation

It has been shown to modulate the activity of several enzymes involved in metabolic pathways. For instance, its interaction with certain kinases may influence cellular signaling pathways related to growth and survival .

Case Study 1: Cardiovascular Health

A study demonstrated that supplementation with this compound improved endothelial function in patients with hypertension by enhancing NO production. The results indicated a significant reduction in blood pressure and improved vascular reactivity .

Case Study 2: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enhances NO bioactivity; Antioxidant; Enzyme modulation |

| Tetrahydrobiopterin (BH4) | Structure | Essential cofactor for NOS; Regulates neurotransmitter synthesis |

| L-arginine | Structure | Precursor for NO synthesis; Limited efficacy without BH4 |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires precise control of stereochemistry due to the L-erythro dihydroxypropyl moiety. A stepwise approach involving thiopteridine core formation followed by regioselective hydroxylation is recommended. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, using dioxane as a solvent with KOH-mediated cyclization (as seen in analogous heterocyclic systems) improves yield . Characterization via HPLC and LC-MS is critical to confirm purity and structural integrity .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffers across a pH range (e.g., 3–9) and temperatures (25°C–60°C). Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. For example, analogs like aminopterin derivatives require strict pH control to prevent hydrolysis of labile functional groups . Stability data should be analyzed using Arrhenius kinetics to predict shelf-life under standard lab conditions.

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of the L-erythro-1,2-dihydroxypropyl side chain?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for resolving stereochemical assignments. Comparative analysis with known erythro/threo diastereomers via NOESY can confirm spatial proximity of hydroxyl groups. X-ray crystallography remains the gold standard for absolute configuration determination, though crystallization may require co-crystallization agents for poorly soluble derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed enzymatic interaction mechanisms involving this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can test hypotheses about binding affinities to target enzymes like dihydrofolate reductase. For instance, discrepancies in inhibition kinetics may arise from conformational flexibility of the thiopteridine ring. Free-energy perturbation (FEP) calculations can quantify binding energy contributions of specific substituents, reconciling experimental IC₅₀ variations .

Q. What experimental strategies address conflicting reports on the compound’s role in microbial redox signaling pathways?

- Methodological Answer : Use genetic knockout models (e.g., CRISPR-Cas9) in microbial systems to isolate the compound’s effect on redox-sensitive genes. Couple this with metabolomic profiling (LC-HRMS) to track downstream metabolites. For example, studies on leucine’s role in zoospore regulation highlight the need for multi-omics integration to resolve pathway crosstalk . Replicate experiments under controlled O₂ levels to account for redox potential variability.

Q. How can researchers design a robust protocol for isolating trace impurities in synthesized batches?

- Methodological Answer : Implement orthogonal separation techniques:

- Step 1 : Preparative HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) to fractionate impurities.

- Step 2 : Ion-exchange chromatography to isolate charged byproducts (e.g., dehydroxy derivatives).

- Step 3 : Structural elucidation via HRMS/MS and comparative NMR with reference standards (e.g., EP impurity guidelines for aminopterin analogs) .

Q. What methodologies enable the study of this compound’s interaction with metal ions in biological systems?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants for metal ions (e.g., Fe²⁺, Mg²⁺). Supplement with XANES spectroscopy to probe oxidation state changes upon metal coordination. For example, thiopteridine-metal complexes in redox-active environments may require anaerobic conditions to prevent artefactual oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.